molecular formula C26H28O7 B1663174 Broussoflavonol B CAS No. 99217-70-6

Broussoflavonol B

Cat. No. B1663174
CAS RN: 99217-70-6
M. Wt: 452.5 g/mol
InChI Key: WKVKAWWZXXTJEH-UHFFFAOYSA-N
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Description

Broussoflavonol B (BF-B) is a compound isolated from the stem bark of Broussonetia kazinoki Siebold . It has been shown to inhibit the growth of breast cancer cells . It has also been found to exert anti-pancreatic cancer activity by downregulating FoxM1 .


Molecular Structure Analysis

The molecular formula of Broussoflavonol B is C26H28O7 . Its average mass is 452.496 Da and its monoisotopic mass is 452.183502 Da . The structure of Broussoflavonol B was identified by spectroscopic analyses of NMR, Mass, and IR .


Physical And Chemical Properties Analysis

Broussoflavonol B is a yellow powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Cancer Treatment Potential

Broussoflavonol B, derived from the bark of the Paper Mulberry tree (Broussonetia papyrifera), has shown promising results in cancer treatment research. Studies have demonstrated its efficacy in restricting the growth of estrogen receptor (ER)-negative breast cancer stem-like cells. Notably, Broussoflavonol B exhibited potent growth inhibitory activity on ER-negative breast cancer SK-BR-3 cells and MDA-MB-231 cells at sub-micromolar concentrations, suggesting its potential as a less toxic and more effective targeted therapy for this type of breast cancer. It has been observed to induce cell cycle arrest, induce differentiation of stem-like cells, and reduce levels of Human epidermal growth factor receptor-2 (HER2) and ER-α36 variant (Guo et al., 2013); (Guo et al., 2013).

Anti-inflammatory and Insulin Sensitivity Improvement

Broussoflavonol B has also been studied for its anti-inflammatory effects and potential benefits in improving insulin sensitivity. Research on Broussonetia papyrifera root bark extract, which includes Broussoflavonol B, showed that it can inhibit TNF-α-induced NF-κB transcriptional activity and pro-inflammatory genes’ expression in adipocytes. This inhibition is mediated by activating AMPK, which might contribute to the therapeutic potential of Broussoflavonol B in metabolic diseases like obesity and type 2 diabetes (Lee et al., 2020).

Potential as a Tyrosinase Inhibitor

Furthermore, Broussoflavonol B has been identified as a tyrosinase inhibitor. This property is significant for its potential use in treating conditions related to enzyme activity, such as certain skin disorders. It was isolated from the chloroform-soluble extract of Broussonetia papyrifera and showed inhibitory activity on mushroom tyrosinase, suggesting its applicability in dermatological treatments (Zheng et al., 2008).

Safety And Hazards

According to the Material Safety Data Sheet, Broussoflavonol B should be handled with care. Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation. Keep away from sources of ignition. Avoid prolonged or repeated exposure .

properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-methoxy-6,8-bis(3-methylbut-2-enyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O7/c1-13(2)6-9-16-21(29)17(10-7-14(3)4)25-20(22(16)30)23(31)26(32-5)24(33-25)15-8-11-18(27)19(28)12-15/h6-8,11-12,27-30H,9-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKVKAWWZXXTJEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C(=C2C(=C1O)C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)OC)CC=C(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60243991
Record name Broussoflavanol B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60243991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Broussoflavonol B

CAS RN

99217-70-6
Record name Broussoflavanol B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099217706
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Broussoflavanol B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60243991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
131
Citations
MX Guo, ML Wang, H Deng, XT Zhang… - European journal of …, 2013 - Elsevier
… , Broussoflavonol B … Broussoflavonol B is a potent growth inhibitor for ER-negative breast cancer cells and provide a rational for preclinical and clinical evaluation of Broussoflavonol B …
Number of citations: 47 www.sciencedirect.com
M Guo, M Wang, X Zhang, H Deng… - AntiCancer …, 2013 - ar.iiarjournals.org
… In addition, broussoflavonol B treatment also reduced the steady, … Our results, thus, indicate that broussoflavonol B is a potent … evaluation of broussoflavonol B for breast cancer therapy. …
Number of citations: 25 ar.iiarjournals.org
JH Jeong, JH Ryu - Molecules, 2020 - mdpi.com
… In summary, broussoflavonol B from Broussonetia kazinoki Siebold is an active compound … Thus, these results suggest that broussoflavonol B may possess potential as a novel chemo-…
Number of citations: 10 www.mdpi.com
L Yin, XT Zhang, XW Bian, YM Guo, ZY Wang - PLoS One, 2014 - journals.plos.org
… down-regulator Broussoflavonol B in tamoxifen resistant MCF7 cells restored tamoxifen sensitivity. In addition, we also found both Lapatinib and Broussoflavonol B increased the growth …
Number of citations: 49 journals.plos.org
L Yin, X Pan, XT Zhang, YM Guo, ZY Wang… - American Journal of …, 2015 - ncbi.nlm.nih.gov
… down-regulator Broussoflavonol B in tamoxifen resistant MCF7 cells restored tamoxifen sensitivity. In addition, we also found both Lapatinib and Broussoflavonol B increased the growth …
Number of citations: 26 www.ncbi.nlm.nih.gov
JM Lee, SS Choi, MH Park, H Jang, YH Lee, KW Khim… - Nutrients, 2020 - mdpi.com
… Among them, we found that broussoflavonol B (BF) and kazinol J (KJ) dramatically increased AMPK phosphorylation in 3T3-L1 adipocytes (Figure 6A). Both BF and KJ increased AMPK …
Number of citations: 14 www.mdpi.com
F Guo, L Feng, C Huang, H Ding, X Zhang, Z Wang… - Phytochemistry …, 2013 - Elsevier
… -3-methoxy-8-geranylflavone (1) and 5,7,3′,4′-tetrahydroxy-3-methoxy-8,5′-diprenylflavone (2), as well as four known ones, uralenol (3), papyriflavonol A (4), broussoflavonol B (5) …
Number of citations: 61 www.sciencedirect.com
Z Xu, D Zhao, X Zheng, B Huang… - Environmental …, 2022 - Wiley Online Library
… We, therefore, treated TamR MCF-7 cells with Broussoflavonol B and G-36 to certify their roles in … However, cells pretreated with Broussoflavonol B and G-36 inhibited cell proliferation to …
Number of citations: 9 onlinelibrary.wiley.com
Y Lou, SY Su, YN Li, C Lei, JY Li… - Zhongguo Zhong yao za …, 2019 - europepmc.org
… methods including NMR,MS,UV,and IR as broupapyrin A(1),5,7,3',4'-tetrahydroxy-3-methoxy-8-geranylflavone(2),8-prenylquercetin-3-methyl ether(3),broussonol D(4),broussoflavonol B…
Number of citations: 6 europepmc.org
CF Chang, CH Wang, TH Lee… - Journal of Wood Chemistry …, 2020 - Taylor & Francis
… [ Citation 24 ] Broussonin B was reported to exhibit neurite outgrowth promoting activity [ Citation 28 ] ; broussoflavonol B can exert anti-human acetylcholinesterase and …
Number of citations: 3 www.tandfonline.com

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